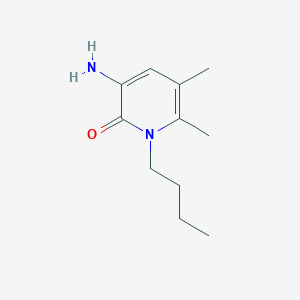

3-Amino-1-butyl-5,6-dimethyl-2-pyridone

Description

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-1-butyl-5,6-dimethylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-4-5-6-13-9(3)8(2)7-10(12)11(13)14/h7H,4-6,12H2,1-3H3 |

InChI Key |

BFSPAKCDWGDKNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C=C(C1=O)N)C)C |

Origin of Product |

United States |

Scientific Research Applications

3-Amino-1-butyl-5,6-dimethyl-2-pyridone is a pyridone derivative with potential applications in pharmaceuticals and agriculture due to its biological activities. What sets this compound apart from other compounds is the presence of a butyl chain and two methyl groups on the pyridine ring, which may enhance its lipophilicity and biological activity.

Pharmaceuticals: Its biological activity makes it a candidate for developing new drugs targeting bacterial infections or cancer.

Agrochemicals: It can be used as an intermediate in the synthesis of new herbicides, insecticides, or fungicides.

Various transformations typical of pyridones can explore the chemical reactivity of this compound. Pyridone derivatives have been studied for diverse biological activities. Several methods exist for synthesizing this compound. Interaction studies involving this compound focus on its binding affinity with various biological targets.

Other studies show that Pyridine compounds have antimicrobial and antiviral activities . Derivatives of pyridone have demonstrated activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) . The meta-CF3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed the most potent activity against M.tb (MIC = 25 μg/mL) and M.cat (MIC = 1.5 μg/mL) .

TABLE OF RELATED COMPOUNDS:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-2-methylpyridine | Amino group at position 3 | Exhibits distinct antimicrobial activity |

| 4-Amino-5-methylpyridin-2-one | Amino group at position 4 | Known for its anti-inflammatory properties |

| 2-Amino-5-methylpyridin-3-one | Amino group at position 2 | Demonstrates significant enzyme inhibition |

| 4-Amino-6-methylpyridin-2-one | Amino group at position 4 | Exhibits unique cytotoxic effects against cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The following table compares 3-Amino-1-butyl-5,6-dimethyl-2-pyridone with two closely related pyridone derivatives:

Physicochemical and Reactivity Profiles

- Hydrogen Bonding: The 3-amino group may act as a hydrogen-bond donor, influencing solubility and crystal packing. In contrast, the 5-carbamoyl group in 5-carbamoyl-4,6-dimethyl-2-pyridone offers both donor and acceptor sites .

- Steric Effects : Adjacent methyl groups at positions 5 and 6 in the target compound may introduce steric hindrance, affecting reactivity at the pyridone ring.

Research Findings from Structural Analogs

- Crystallography : Pyridone derivatives are often analyzed using SHELX software for structure refinement. For example, Booysen et al. (2011) utilized SHELX in crystallographic studies of related heterocycles .

- Biological Relevance: Amino-substituted pyridones are explored as intermediates in drug design. The carbamoyl analog has been studied for its stability under physiological conditions .

Q & A

Basic: What are the recommended synthetic pathways for 3-Amino-1-butyl-5,6-dimethyl-2-pyridone, and how can purity be validated?

Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation of substituted pyridine precursors with alkylating agents under controlled pH and temperature. For example, highlights the use of ammonium acetate buffer (pH 6.5) in analogous pyridone syntheses to stabilize intermediates . Post-synthesis, purity validation requires HPLC with UV detection (λ ~254 nm) and NMR spectroscopy (e.g., ¹H/¹³C NMR) to confirm structural integrity. Residual solvents should be quantified via gas chromatography (GC) per pharmacopeial standards .

Basic: What storage conditions are optimal for this compound to ensure long-term stability?

Answer:

Based on reagent storage guidelines in , pyridone derivatives should be stored in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies recommend periodic FT-IR analysis to detect carbonyl group degradation .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Factorial design (e.g., 2³ design) reduces experimental runs while evaluating critical parameters: temperature, catalyst concentration, and solvent polarity. emphasizes using response surface methodology (RSM) to model interactions between variables. For instance, varying temperature (60–100°C) and ammonium acetate concentration (10–20 mM) can identify optimal yield conditions. ANOVA analysis resolves significant factors, minimizing resource expenditure .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Methodological steps include:

- Dynamic NMR experiments to detect tautomeric equilibria (e.g., keto-enol shifts).

- Computational modeling (DFT calculations) to predict chemical shifts and compare with observed data.

- Variable-temperature studies to assess conformational stability, as outlined in ’s framework for aligning empirical and theoretical results .

Advanced: What methodologies assess the catalytic potential of this compound in heterocyclic reactions?

Answer:

Screen catalytic activity via:

- Kinetic studies : Monitor substrate conversion (e.g., via UV-Vis spectroscopy) under varying catalyst loads (0.1–5 mol%).

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to identify intermediates.

- Cross-comparison : Benchmark against known catalysts (e.g., DMAP) using standardized substrates, aligning with ’s comparative research principles .

Basic: What analytical techniques are critical for characterizing thermal stability in this compound?

Answer:

- Thermogravimetric analysis (TGA) : Quantify mass loss (%) at ramp rates of 5–10°C/min under nitrogen.

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and decomposition exotherms.

- In situ FT-IR : Track functional group changes during heating (25–300°C) .

Advanced: How to design a study investigating solvent effects on the compound’s reactivity in nucleophilic substitutions?

Answer:

Adopt a solvent polarity series (e.g., hexane → DMSO) and measure:

- Rate constants (k) via stopped-flow techniques.

- Kamlet-Taft parameters to correlate solvent properties (polarity, H-bonding) with reactivity.

- Free energy relationships (e.g., Hammett plots) using substituted electrophiles. ’s factorial design principles ensure efficient parameter screening .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) for critical quality attributes.

- Design of Experiments (DoE) : Use fractional factorial designs to identify robustness limits (e.g., agitation speed, cooling rates).

- Statistical process control (SPC) : Track impurity profiles via control charts, per ’s CRDC guidelines for chemical engineering design .

Basic: How to validate the compound’s role as a ligand in coordination chemistry?

Answer:

- UV-Vis titration : Monitor metal-ligand charge transfer bands (e.g., with Cu²⁺ or Fe³⁺).

- Job’s method : Determine stoichiometry via continuous variation.

- X-ray crystallography : Resolve coordination geometry (if crystals form). ’s synthesis protocols provide analogs for comparison .

Advanced: How to reconcile discrepancies between computational predictions and experimental reaction yields?

Answer:

- Sensitivity analysis : Adjust computational parameters (e.g., basis sets, solvation models) to match empirical data.

- Error profiling : Quantify systematic vs. random errors in experimental setups.

- Cross-validation : Compare results across multiple software (e.g., Gaussian vs. ORCA), as per ’s theoretical framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.